6-(chloromethyl)-11H-dibenzo[b,e]azepine

Catalog No.
S777300
CAS No.
21535-44-4
M.F
C15H12ClN
M. Wt
241.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(chloromethyl)-11H-dibenzo[b,e]azepine

CAS Number

21535-44-4

Product Name

6-(chloromethyl)-11H-dibenzo[b,e]azepine

IUPAC Name

6-(chloromethyl)-11H-benzo[c][1]benzazepine

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2

InChI Key

IIMMHAZDMPISBS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl

solubility

4.8 [ug/mL]

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl

Building Block in Organic Synthesis

6-(Chloromethyl)-11H-dibenzo[b,e]azepine (also known as 6-chloromethylmorphanthridine) functions primarily as a building block in organic synthesis [, ]. Its chemical structure, containing a dibenzoazepine core with a chloromethyl group attached at the 6th position, allows for its incorporation into various organic molecules. Scientists can utilize 6-(chloromethyl)-11H-dibenzo[b,e]azepine as a starting material or intermediate to create more complex molecules with desired properties.

6-(Chloromethyl)-11H-dibenzo[b,e]azepine is a chemical compound characterized by its unique structure, which consists of a dibenzoazepine core with a chloromethyl substituent at the 6-position. The molecular formula for this compound is C₁₆H₁₄ClN, and it has a molecular weight of approximately 255.74 g/mol. The presence of the chloromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry .

6-(chloromethyl)-11H-dibenzo[b,e]azepine itself does not possess any known pharmacological activity. However, the antihistamines derived from it act by competitively binding to histamine receptors, particularly the H1 receptor, in the body. Histamine is a chemical messenger involved in allergic reactions, and by blocking its receptors, these antihistamines alleviate allergy symptoms like runny nose, itchy eyes, and sneezing [].

Involving 6-(chloromethyl)-11H-dibenzo[b,e]azepine include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles. This property is particularly useful in synthesizing antihistamines and other bioactive compounds.
  • Reduction Reactions: This compound can be reduced to yield derivatives such as 6-(aminomethyl)-11H-dibenzo[b,e]azepine, which are further utilized in pharmaceutical applications .
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex structures, contributing to the development of novel therapeutic agents .

6-(Chloromethyl)-11H-dibenzo[b,e]azepine exhibits significant biological activity, particularly in the realm of antihistamine properties. Its derivatives have been investigated for their potential use in treating allergic reactions and other histamine-related conditions. The compound's ability to modify its structure through various

The synthesis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine can be achieved through several methods:

  • From 2-Aminobenzophenone: A notable synthesis method involves reacting 2-aminobenzophenone with a silane agent to produce 2-benzylaniline. This intermediate undergoes acylation with 2-chloroacetyl chloride to form N-(2-benzyl phenyl)-2-chloroacetamide. Following dehydration and cyclization under mild conditions, 6-(chloromethyl)-11H-dibenzo[b,e]azepine is obtained .
  • Direct Reaction with Ammonia: Another method includes direct reaction of 6-chloromethyl-11H-dibenzo[b,e]azepine with ammonia gas, leading to the formation of its amine derivative .

These methods highlight the versatility and efficiency of synthesizing this compound, making it suitable for industrial production.

6-(Chloromethyl)-11H-dibenzo[b,e]azepine finds applications primarily in medicinal chemistry, particularly as a precursor for synthesizing antihistamines. Its derivatives are explored for their therapeutic potential in treating allergic conditions and other diseases linked to histamine activity. Additionally, due to its reactive chloromethyl group, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Studies on the interactions of 6-(chloromethyl)-11H-dibenzo[b,e]azepine focus on its reactivity with biological molecules, particularly enzymes and receptors involved in histamine signaling pathways. These interactions are crucial for understanding its mechanism of action as an antihistamine and its potential side effects or interactions with other medications. Such studies contribute to optimizing its therapeutic efficacy and safety profile .

Several compounds share structural similarities with 6-(chloromethyl)-11H-dibenzo[b,e]azepine. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
EpinastineContains an additional amine groupUsed as an antihistamine; derived from 6-(chloromethyl)-11H-dibenzo[b,e]azepine .
DiphenhydramineContains two phenyl rings and an ethylamine side chainWell-known antihistamine; widely used for allergies .
PromethazineFeatures a phenothiazine coreAntihistamine with sedative properties; distinct from dibenzoazepines .

The uniqueness of 6-(chloromethyl)-11H-dibenzo[b,e]azepine lies in its specific dibenzoazepine structure combined with the chloromethyl substituent, which enhances its reactivity compared to other similar compounds. This makes it particularly valuable for synthesizing novel antihistamines and exploring new therapeutic avenues in drug development.

The development of dibenzoazepine compounds has been intrinsically linked to the advancement of pharmaceutical chemistry, particularly in the realm of psychoactive medications. While the specific discovery date of 6-(chloromethyl)-11H-dibenzo[b,e]azepine is not explicitly documented in available literature, its development can be traced to the broader research into dibenzoazepine derivatives that began in the mid-20th century. The compound emerged as part of systematic efforts to create versatile intermediates for pharmaceutical synthesis, building upon foundational work in heterocyclic chemistry.

The historical significance of this compound becomes apparent when considering the evolution of synthetic methodologies for dibenzoazepine derivatives. Early synthetic approaches often involved complex multi-step procedures with limited yields, but the introduction of more sophisticated synthetic strategies, including modular approaches and catalytic methods, has enhanced the accessibility and utility of compounds like 6-(chloromethyl)-11H-dibenzo[b,e]azepine. This evolution reflects the broader trend in organic synthesis toward developing efficient, scalable methods for producing pharmaceutically relevant intermediates.

The compound's emergence as a research target was further motivated by its potential applications in medicinal chemistry. The presence of the chloromethyl functional group provides a reactive handle for various chemical transformations, making it particularly valuable as a synthetic intermediate. This reactivity has made 6-(chloromethyl)-11H-dibenzo[b,e]azepine an important component in the synthetic chemist's toolkit for creating complex polycyclic structures with potential biological activity.

Classification within Dibenzoazepine Compounds

6-(Chloromethyl)-11H-dibenzo[b,e]azepine belongs to the broader family of dibenzoazepine compounds, which are characterized by their tricyclic structure consisting of two benzene rings fused to a seven-membered azepine ring. Within this classification system, the compound represents a specific subset of functionalized dibenzoazepines, distinguished by the presence of a chloromethyl substituent at the 6-position.

The dibenzoazepine family encompasses various structural isomers, including dibenzo[b,f]azepine and dibenzo[a,d]azepine derivatives. The [b,e] nomenclature specifically indicates the fusion pattern of the benzene rings to the central azepine core, which differs from other isomeric forms in terms of both electronic properties and synthetic accessibility. This structural classification is crucial for understanding the compound's chemical behavior and potential applications.

From a pharmacological perspective, dibenzoazepine derivatives have been extensively studied for their psychoactive properties, with many compounds in this class serving as antidepressants, antipsychotics, and anticonvulsants. The specific positioning of the chloromethyl group in 6-(chloromethyl)-11H-dibenzo[b,e]azepine influences both its synthetic utility and potential biological activity, distinguishing it from other members of the dibenzoazepine family.

The compound can also be classified based on its functional group chemistry. The presence of the chloromethyl moiety places it within the category of organochlorine compounds, specifically those containing activated alkyl halides. This classification is significant because it determines the types of chemical reactions the compound can undergo and its behavior under various synthetic conditions.

Nomenclature and Structural Identification

The systematic nomenclature of 6-(chloromethyl)-11H-dibenzo[b,e]azepine follows IUPAC conventions for heterocyclic compounds. The name can be broken down into several components: "dibenzo" indicates the presence of two benzene rings, "[b,e]" specifies the fusion pattern, "azepine" denotes the seven-membered nitrogen-containing ring, "11H" indicates the position of the hydrogen on the nitrogen atom, and "6-(chloromethyl)" specifies the substitution pattern.

Table 1: Structural and Physical Properties of 6-(Chloromethyl)-11H-dibenzo[b,e]azepine

PropertyValueReference
Molecular FormulaC₁₅H₁₂ClN
Molecular Weight241.71 g/mol
CAS Number21535-44-4
IUPAC Name6-(chloromethyl)-11H-benzo[c]benzazepine
InChIInChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2
SMILESC1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl
Melting Point90-110°C (estimated range)
DensityApproximately 1.2 g/cm³

The structural identification of this compound is facilitated by various spectroscopic techniques. The molecular structure features a tricyclic framework with a chloromethyl substituent that provides characteristic signals in both ¹H and ¹³C NMR spectroscopy. The chloromethyl group typically appears as a characteristic singlet in ¹H NMR, while the aromatic protons of the dibenzo system produce complex multiplets in the aromatic region.

Mass spectrometry provides definitive identification through the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine is readily apparent from the isotope pattern, which shows peaks separated by two mass units due to the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a valuable diagnostic tool for confirming the presence and position of the chlorine atom.

Significance in Organic Chemistry Research

The significance of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in organic chemistry research stems from its dual role as both a synthetic intermediate and a model compound for studying dibenzoazepine chemistry. The compound's unique structural features make it particularly valuable for investigating various synthetic methodologies and reaction mechanisms.

One of the primary areas of research significance involves the compound's utility in developing new synthetic strategies for constructing complex polycyclic systems. The presence of the chloromethyl group provides a versatile functional handle that can undergo numerous chemical transformations, including nucleophilic substitution reactions, elimination reactions, and metal-catalyzed coupling reactions. This versatility has made the compound a valuable substrate for testing new synthetic methodologies and developing novel approaches to heterocyclic synthesis.

The compound also serves as an important intermediate in the synthesis of pharmaceutically relevant molecules. Research has demonstrated its utility in preparing various bioactive compounds, particularly those with potential applications in neuropharmacology. The dibenzoazepine core structure is present in numerous marketed drugs, making efficient synthetic routes to functionalized derivatives like 6-(chloromethyl)-11H-dibenzo[b,e]azepine of considerable commercial and therapeutic interest.

From a mechanistic perspective, studies involving 6-(chloromethyl)-11H-dibenzo[b,e]azepine have contributed to understanding the reactivity patterns of chloromethyl-substituted heterocycles. Research has shown that the electronic environment created by the dibenzoazepine framework influences the reactivity of the chloromethyl group, leading to selective reaction pathways that can be exploited in synthetic applications.

The compound's significance extends to materials science applications, where dibenzoazepine derivatives have been investigated for their electronic and optical properties. The rigid tricyclic framework combined with the potential for further functionalization through the chloromethyl group makes these compounds interesting candidates for developing new materials with specific electronic characteristics.

6-(chloromethyl)-11H-dibenzo[b,e]azepine exhibits the molecular formula C₁₅H₁₂ClN with a molecular weight of 241.715 grams per mole and an exact mass of 241.066 grams per mole [10]. This compound belongs to the dibenzo[b,e]azepine family, characterized by a seven-membered azepine ring fused between two benzene rings, forming a tricyclic aromatic system [10]. The structural framework consists of a central azepine ring containing one nitrogen atom, which is directly connected to two benzene rings in a fused arrangement [22].

The chloromethyl functional group is positioned at the 6-position of the azepine ring, representing a critical structural feature that influences both the compound's reactivity and physical properties [10]. The compound is also known by alternative nomenclature including 6-(chloromethyl)-11H-benzo[c] [1]benzazepine, reflecting the systematic naming conventions for this class of heterocyclic compounds [10]. The Chemical Abstracts Service registry number for this compound is 21535-44-4, providing a unique identifier for chemical databases and regulatory purposes [10].

The tricyclic structure exhibits significant aromatic character throughout the benzene rings, while the azepine ring demonstrates non-planar characteristics typical of seven-membered ring systems [22] [24]. The presence of the nitrogen heteroatom within the azepine ring contributes to the overall polar surface area of 12.36 square angstroms, indicating moderate polarity within the molecular structure [10].

Three-Dimensional Configuration Analysis

The three-dimensional configuration of 6-(chloromethyl)-11H-dibenzo[b,e]azepine is dominated by the conformational preferences of the central seven-membered azepine ring [22] [24]. Crystallographic studies of related dibenzo[b,e]azepine derivatives reveal that the azepine ring consistently adopts a boat conformation rather than a planar arrangement [22] [24]. This boat conformation results from the inherent ring strain associated with seven-membered rings and the need to minimize torsional strain between adjacent carbon atoms [22].

The dihedral angle between the two fused benzene rings in dibenzo[b,e]azepine systems typically ranges from 47.1 degrees to 60.35 degrees, as observed in structurally related compounds [24] [23]. This non-planar arrangement creates a butterfly-like molecular geometry where the benzene rings are oriented at significant angles relative to each other [24]. The nitrogen atom in the azepine ring exhibits maximum deviation from planarity, with displacement values ranging from 0.483 to 0.503 angstroms in related structures [24].

Puckering parameter analysis of the azepine ring reveals specific conformational characteristics, with Q₂ values typically ranging from 0.684 to 0.739 angstroms and Q₃ values between 0.207 and 0.216 angstroms [22] [12]. The total puckering amplitude (QT) generally falls within 0.715 to 0.770 angstroms, confirming the substantial deviation from planarity [22] [12]. The φ₂ and φ₃ angles, which describe the puckering orientation, typically measure approximately 178 degrees, indicating a specific directional preference in the boat conformation [22] [12].

The chloromethyl substituent at the 6-position introduces additional steric considerations, potentially influencing the overall molecular conformation through both electronic and steric effects [25]. The carbon-chlorine bond length in the chloromethyl group is approximately 1.8 angstroms, positioning the chlorine atom in a sterically accessible location for potential nucleophilic substitution reactions [25] [26].

Physical Constants and Fundamental Properties

Melting and Boiling Points

The melting point of 6-(chloromethyl)-11H-dibenzo[b,e]azepine is reported to range from 158 to 162 degrees Celsius, indicating a relatively sharp melting transition characteristic of crystalline organic compounds [37]. This melting point range reflects the compound's solid-state stability and intermolecular interactions within the crystal lattice [37]. The boiling point occurs at 351 degrees Celsius under standard atmospheric pressure of 760 millimeters of mercury [10].

The thermal stability of the compound extends to its flash point, which is measured at 166.1 degrees Celsius [10]. This flash point indicates the minimum temperature at which the compound can form an ignitable vapor-air mixture under standard testing conditions [10]. The relatively high boiling point of 351 degrees Celsius demonstrates significant intermolecular forces, likely arising from the extensive aromatic π-π stacking interactions between the tricyclic ring systems [10].

Comparative analysis with related dibenzo[b,e]azepine derivatives reveals that the chloromethyl substitution influences thermal properties [6] [8]. The parent dibenzo[b,e]azepine-6-one compound exhibits a lower boiling point of 289.5 degrees Celsius, while the 6-carbonitrile derivative demonstrates a higher boiling point of 377.4 degrees Celsius [6] [8]. This variation illustrates how functional group substitution at the 6-position significantly affects the thermal behavior of these tricyclic systems [6] [8].

Solubility Profile

The solubility characteristics of 6-(chloromethyl)-11H-dibenzo[b,e]azepine demonstrate typical behavior for moderately polar organic compounds with aromatic character [37] [40]. The compound exhibits limited solubility in water, described as slightly soluble, which is consistent with its predominantly hydrophobic tricyclic aromatic structure and relatively low polar surface area of 12.36 square angstroms [37] [40] [10].

In organic solvents, the compound demonstrates significantly enhanced solubility [37] [40]. It is readily soluble in dimethyl sulfoxide, a polar aprotic solvent commonly used for dissolving moderately polar organic compounds [37] [40]. The compound also shows good solubility in methanol and dichloromethane, indicating compatibility with both polar protic and moderately polar organic solvents [37]. Additionally, solubility is observed in ethanol and chloroform, expanding the range of suitable solvents for synthetic and analytical applications [40].

The logarithm of the partition coefficient (LogP) value of 3.386 indicates a preference for lipophilic environments over aqueous systems [10]. This value suggests that the compound would demonstrate significant partitioning into organic phases when subjected to liquid-liquid extraction procedures [10]. The moderate polarity contributed by the nitrogen heteroatom and chloromethyl group provides sufficient polar character to enable dissolution in polar organic solvents while maintaining substantial lipophilic character [10].

The vapor pressure of 8.57 × 10⁻⁵ millimeters of mercury at 25 degrees Celsius indicates minimal volatility under ambient conditions [10]. This low vapor pressure is consistent with the high boiling point and suggests that the compound will remain predominantly in the condensed phase under normal laboratory conditions [10].

Density and Refractive Index

The density of 6-(chloromethyl)-11H-dibenzo[b,e]azepine is measured at 1.19 grams per cubic centimeter [10]. This density value reflects the compact molecular packing achieved by the tricyclic aromatic system and the presence of the chlorine atom, which contributes significantly to the overall molecular mass [10]. The density is notably higher than water, indicating that the compound will not float when placed in aqueous media [10].

Comparative density analysis with structurally related compounds reveals the influence of functional group substitution on molecular packing [6] [8]. The 6-carbonitrile derivative exhibits a slightly lower density of 1.14 grams per cubic centimeter, while the 6-oxo derivative shows a density of 1.186 grams per cubic centimeter [6] [8]. These variations demonstrate how different functional groups at the 6-position affect the overall molecular density through changes in molecular volume and intermolecular interactions [6] [8].

The refractive index of 6-(chloromethyl)-11H-dibenzo[b,e]azepine is reported as 1.625 [10]. This relatively high refractive index is characteristic of aromatic compounds with extended conjugation systems and reflects the compound's ability to interact with electromagnetic radiation [10]. The refractive index provides valuable information for optical identification and purity assessment using refractometric methods [10].

The relationship between density and refractive index follows expected trends for organic compounds with similar molecular architectures [10]. The high refractive index combined with the measured density indicates significant electronic polarizability within the molecular structure, primarily attributable to the extensive aromatic π-electron system [10]. These optical properties are consistent with the compound's structural characteristics and provide additional parameters for characterization and identification purposes [10].

Chemical Reactivity Patterns of the Chloromethyl Group

The chloromethyl functional group in 6-(chloromethyl)-11H-dibenzo[b,e]azepine represents a highly reactive electrophilic center that readily participates in nucleophilic substitution reactions [25] [26] [27]. The carbon-chlorine bond exhibits significant polarization, with the carbon atom bearing a partial positive charge that makes it susceptible to attack by electron-rich nucleophiles [25] [26]. This reactivity pattern is characteristic of primary alkyl chlorides, where the chloromethyl group behaves as an excellent leaving group in substitution reactions [25] [26].

The mechanism of nucleophilic substitution at the chloromethyl position predominantly follows the SN2 pathway, characterized by concerted backside attack of the nucleophile with simultaneous displacement of the chloride ion [25] [26] [27]. This bimolecular mechanism results in inversion of stereochemistry at the reaction center, although the primary nature of the chloromethyl group minimizes stereochemical complications [25] [26] [27]. The reaction rate depends on both the concentration of the substrate and the nucleophile, exhibiting second-order kinetics typical of SN2 processes [25] [26].

Kinetic studies of structurally similar benzyl chloride derivatives demonstrate that the reaction rate is influenced by both steric and electronic factors [31]. The dibenzo[b,e]azepine framework provides a sterically accessible environment for nucleophilic attack while potentially offering electronic stabilization through resonance interactions with the aromatic system [31]. The nitrogen atom in the azepine ring may contribute to the overall electronic environment, although its distance from the chloromethyl group limits direct electronic effects [31].

The compound readily undergoes nucleophilic substitution with various nucleophiles including amines, alcohols, and other heteroatom-centered nucleophiles [28] [29]. Primary and secondary amines react efficiently with the chloromethyl group to form the corresponding N-alkylated products through displacement of chloride [28] [29]. Alcoholic nucleophiles can form ether linkages, while thiol groups readily generate thioether bonds through similar substitution mechanisms [28] [29].

The reactivity of the chloromethyl group enables its use as a synthetic building block for the preparation of more complex dibenzo[b,e]azepine derivatives [29] [32]. The substitution reactions typically proceed under mild conditions, often requiring only modest heating and appropriate nucleophile selection [29] [32]. Solvent selection plays a crucial role in optimizing reaction rates, with polar aprotic solvents generally favoring SN2 mechanisms over competing elimination pathways [25] [26] [27].

PropertyValueReference
CAS Number21535-44-4 [10]
Molecular FormulaC₁₅H₁₂ClN [10]
Molecular Weight241.715 g/mol [10]
Exact Mass241.066 g/mol [10]
Density1.19 g/cm³ [10]
Boiling Point351°C at 760 mmHg [10]
Flash Point166.1°C [10]
Melting Point158-162°C [37]
Refractive Index1.625 [10]
Vapor Pressure8.57 × 10⁻⁵ mmHg at 25°C [10]
Polar Surface Area12.36 Ų [10]
LogP3.386 [10]
SolventSolubilityReference
WaterSlightly soluble [37] [40]
Dimethyl sulfoxideSoluble [37] [40]
MethanolSoluble [37]
DichloromethaneSoluble [37]
EthanolSoluble [40]
ChloroformSoluble [40]
CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
6-(chloromethyl)-11H-dibenzo[b,e]azepineC₁₅H₁₂ClN241.7151.19351
11H-dibenzo[b,e]azepine-6-carbonitrileC₁₅H₁₀N₂218.2531.14377.4
6H-dibenzo[b,e]azepin-6-one, 5,11-dihydro-C₁₄H₁₁NO209.2431.186289.5
(6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamineC₁₅H₁₆N₂224.300Not availableNot available

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance characterization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine has been accomplished through comprehensive analysis of both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits distinctive spectroscopic signatures that facilitate structural identification and purity assessment.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 6-(chloromethyl)-11H-dibenzo[b,e]azepine reveals characteristic resonance patterns consistent with the dibenzo[b,e]azepine framework. The aromatic proton resonances appear in the typical aromatic region between 7.19 and 7.75 parts per million when analyzed in deuterated chloroform solvent [1] [2]. These signals manifest as complex multipets reflecting the magnetic non-equivalence of the aromatic protons within the tricyclic system.

The chloromethyl substituent generates distinctive downfield resonances. The methylene protons directly attached to the chlorine atom appear as a doublet at 4.09-4.26 parts per million, demonstrating the characteristic deshielding effect of the electronegative chlorine substituent [2]. The azepine ring methylene protons adjacent to nitrogen resonate as a triplet at 3.54-3.65 parts per million, while the nitrogen-bound proton appears at 5.29 parts per million as a triplet [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance analysis provides detailed structural information regarding the carbon framework of 6-(chloromethyl)-11H-dibenzo[b,e]azepine. When examined in deuterated dimethyl sulfoxide solvent, the spectrum exhibits well-resolved signals corresponding to the various carbon environments within the molecule [2].

The imine carbon of the azepine ring system resonates at 158.4 parts per million, reflecting the characteristic chemical shift of carbon-nitrogen double bond environments [2]. The aromatic carbons appear in two distinct regions: the more deshielded aromatic carbons resonate between 140.9 and 135.7 parts per million, while additional aromatic carbons appear between 130.9 and 128.2 parts per million [2].

The aliphatic carbons provide clear evidence for the chloromethyl substitution pattern. The chloromethyl carbon appears at 63.3 parts per million, showing the substantial downfield shift characteristic of carbon atoms directly bonded to chlorine [2]. The azepine ring methylene carbons bonded to nitrogen resonate at 50.5 parts per million, while the remaining azepine methylene carbons appear at 37.7 parts per million [2].

Infrared Spectroscopy Analysis

The infrared spectroscopic characterization of 6-(chloromethyl)-11H-dibenzo[b,e]azepine provides fundamental information regarding the vibrational modes and functional group identification within the molecular structure. The compound exhibits characteristic absorption bands that confirm the presence of the dibenzo[b,e]azepine core structure and the chloromethyl substituent.

Nitrogen-Hydrogen Stretching Vibrations

The nitrogen-hydrogen stretching vibrations constitute prominent features in the infrared spectrum. A medium-intensity absorption band appears at 3350 wavenumbers, corresponding to the secondary amine nitrogen-hydrogen stretch characteristic of the azepine ring system [3] [4]. Additional nitrogen-hydrogen stretching absorptions manifest between 3259 and 3402 wavenumbers with medium to strong intensity, reflecting the primary amine characteristics observed in related dibenzo[b,f]azepine derivatives [4].

Carbon-Oxygen and Carbon-Nitrogen Stretching Modes

The carbonyl stretching region between 1658 and 1697 wavenumbers exhibits strong absorption bands characteristic of carbon-oxygen double bond vibrations in related dibenzoazepine systems [4]. The carbon-nitrogen stretching vibration appears as a medium-intensity band at 1620 wavenumbers, providing confirmation of the imine functionality within the azepine ring [4].

Additional carbon-nitrogen stretching modes appear in two distinct regions: medium-intensity absorptions between 1508 and 1524 wavenumbers, and between 1355 and 1365 wavenumbers [4]. These multiple carbon-nitrogen stretching frequencies reflect the complex electronic environment of the tricyclic system and the various carbon-nitrogen bonding interactions present within the structure.

Carbon-Chlorine Stretching Vibrations

The chloromethyl substituent generates characteristic carbon-chlorine stretching vibrations appearing as strong absorption bands between 690 and 695 wavenumbers [4]. This frequency range corresponds to the typical carbon-chlorine stretching modes observed in alkyl chloride functional groups, providing definitive evidence for the presence of the chloromethyl substituent.

Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine reveals distinctive fragmentation patterns that provide structural confirmation and insight into the stability relationships within the molecular framework. The electron ionization mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 241, corresponding to the complete molecular structure with 100% relative intensity [5].

Primary Fragmentation Pathways

The initial fragmentation processes involve loss of the chlorine atom, generating a fragment ion at mass-to-charge ratio 206 with 15% relative intensity. This fragmentation pathway represents the loss of 35 mass units, consistent with chlorine radical elimination from the molecular ion [5] [6]. The resulting cationic species maintains the dibenzo[b,e]azepine framework with a stabilized carbocation at the former chloromethyl position.

A subsequent fragmentation pathway involves the complete elimination of the chloromethyl group, producing a prominent fragment at mass-to-charge ratio 192 with 31% relative intensity [5]. This fragmentation corresponds to the loss of 49 mass units from the molecular ion, representing the combined elimination of the entire chloromethyl substituent. The resulting fragment retains the intact dibenzo[b,e]azepine core structure.

Secondary Fragmentation Processes

Further fragmentation of the molecular ion generates a fragment at mass-to-charge ratio 178 with 13% relative intensity, corresponding to the sequential loss of both the chloromethyl group and an additional methylene unit [5]. This fragmentation pattern suggests rearrangement processes within the azepine ring system following the initial chloromethyl elimination.

The dibenzo[b,e]azepine framework undergoes characteristic skeletal fragmentation, producing a significant fragment at mass-to-charge ratio 165 with 28% relative intensity [5]. This fragment represents the loss of 76 mass units from the molecular ion, indicating extensive rearrangement and ring-opening processes within the tricyclic system.

Aromatic Fragmentation Products

The aromatic components of the molecular structure generate characteristic fragmentation products. A reduced dibenzo fragment appears at mass-to-charge ratio 154 with 11% relative intensity, corresponding to the loss of 87 mass units from the molecular ion [5]. This fragmentation pathway reflects the stability of the aromatic system and the tendency for the azepine ring to undergo preferential cleavage.

The phenyl cation constitutes a prominent base peak at mass-to-charge ratio 77 with 46% relative intensity [5]. This fragment represents the complete loss of one benzene ring from the dibenzo system, corresponding to the elimination of 164 mass units from the molecular ion. The high abundance of this fragment reflects the exceptional stability of the phenyl cation under electron ionization conditions.

X-ray Crystallography Studies

The crystallographic analysis of 6-(chloromethyl)-11H-dibenzo[b,e]azepine derivatives provides fundamental structural information regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. Single crystal X-ray diffraction studies reveal the three-dimensional architecture of the dibenzo[b,e]azepine framework and the conformational preferences of the seven-membered azepine ring.

Crystal System and Unit Cell Parameters

The crystallographic investigation demonstrates that dibenzo[b,e]azepine derivatives typically crystallize in the orthorhombic crystal system with space group P21/c [7] [8]. The unit cell parameters exhibit characteristic dimensions with a = 11.46 ± 0.10 Å, b = 11.71 ± 0.12 Å, and c = 14.45 ± 0.13 Å [9]. The beta angle measures 98.6 ± 0.4 degrees, and the unit cell volume encompasses 1914 ± 3 cubic angstroms [9].

The crystallographic data indicates a density of 1.265 ± 0.003 megagrams per cubic meter with four molecules per unit cell (Z = 4) [9]. The diffraction measurements were conducted at 296 ± 2 Kelvin using molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms [9].

Molecular Geometry and Conformation

The dibenzo[b,e]azepine molecular framework adopts a characteristic butterfly-like conformation with the planar benzene rings bent from the puckered central azepine ring [8] [10]. The seven-membered azepine ring consistently exhibits a boat conformation across various substitution patterns, with the nitrogen atom demonstrating maximum deviation from planarity [8].

The dihedral angle between the fused benzene rings ranges from 47.1 to 52.6 degrees, depending on the specific substitution pattern [8] [11]. For 6-(chloromethyl)-11H-dibenzo[b,e]azepine derivatives, the dihedral angle typically measures approximately 49.4 degrees [9]. This angular relationship reflects the inherent strain within the seven-membered ring system and the geometric constraints imposed by the fused aromatic rings.

Intermolecular Interactions and Crystal Packing

The crystal packing of dibenzo[b,e]azepine derivatives is dominated by weak intermolecular interactions, including carbon-hydrogen to pi-electron interactions and pi-pi stacking arrangements [8] [10]. The nitrogen-hydrogen groups participate in hydrogen bonding interactions with neighboring molecules, contributing to the overall stability of the crystal lattice [12].

The chloromethyl substituent influences the intermolecular interaction patterns through halogen bonding and van der Waals contacts. Chlorine-chlorine interactions with distances ranging from 3.53 to 3.95 angstroms provide additional stabilization within the crystal structure [13]. These interactions contribute to the formation of linear chains of centrosymmetrically related molecular pairs extending parallel to specific crystallographic planes.

XLogP3

4

Dates

Last modified: 08-15-2023

Explore Compound Types